![molecular formula C11H19ClN2O B151784 [1,4'-Bipiperidin]-1'-carbonylchlorid CAS No. 103816-19-9](/img/structure/B151784.png)
[1,4'-Bipiperidin]-1'-carbonylchlorid
Übersicht
Beschreibung
1,4'-Bipiperidine]-1'-carbonyl chloride (1,4'-BPC) is a versatile organochlorine compound that has a wide range of applications in organic synthesis and scientific research. It is a colorless, volatile liquid with a boiling point of about 72°C and a molecular weight of 200.8 g/mol. It has been used in the synthesis of a variety of organic compounds, including pharmaceuticals, pesticides, and agrochemicals. In addition, 1,4'-BPC has been used in the synthesis of heterocyclic compounds, and has been studied for its potential applications in medicinal chemistry and drug development.
Wissenschaftliche Forschungsanwendungen
Synthese von makrozyklischen Harnstoffen
Die Verbindung “[1,4'-Bipiperidin]-1'-carbonylchlorid” dient als Reaktant bei der Synthese von makrozyklischen Harnstoffen, die selektive Inhibitoren der Checkpoint-Kinase 1 (Chk1) sind. Chk1 ist eine Proteinkinase, die eine Schlüsselrolle bei der Zellzykluskontrolle spielt, und ihre Hemmung kann zur Steigerung der Wirksamkeit der Chemotherapie verwendet werden, indem Krebszellen für DNA-Schäden sensibilisiert werden .
Etoposid-Prodrug-Entwicklung
Diese Chemikalie wird bei der Entwicklung eines Etoposid-Prodrugs für eine duale Prodrug-Enzym-Antitumortherapie verwendet. Etoposid ist ein Chemotherapeutikum, und die Herstellung einer Prodrug-Form kann die Abgabe und Aktivierung im Tumormilieu verbessern .
Phosphodiesterase 4-Inhibitoren
Sie ist auch an der Synthese von Phosphodiesterase 4 (PDE4)-Inhibitoren beteiligt. PDE4 ist ein Enzym, das an Entzündungs- und Immunreaktionen beteiligt ist, und seine Hemmung hat potenzielle therapeutische Anwendungen bei Erkrankungen wie Asthma, COPD und Psoriasis .
Camptothecin-Analoga
Die Verbindung wird bei der Synthese von Camptothecin-Analoga verwendet. Camptothecin ist ein Topoisomerase-Inhibitor, der in der Krebstherapie eingesetzt wird, und die Herstellung von Analoga kann zu neuen Medikamenten mit verbesserten Eigenschaften führen .
Verbesserte Verfahren für pharmazeutische Verbindungen
Patente haben verbesserte Verfahren zur Herstellung von pharmazeutischen Verbindungen unter Verwendung von “[1,4’]-Bipiperidinyl-1’-Carbonylchlorid” offenbart, wie z. B. 7-Ethyl-10-[4-(1-piperidino)-1-piperidino]carbonyloxy-camptothecinhydrochlorid-Trihydrat, das in der Krebstherapie verwendet wird .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-piperidin-1-ylpiperidine-1-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19ClN2O/c12-11(15)14-8-4-10(5-9-14)13-6-2-1-3-7-13/h10H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDNSNQRKIINKPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2CCN(CC2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80431070 | |
| Record name | [1,4'-Bipiperidine]-1'-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80431070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
103816-19-9 | |
| Record name | [1,4′-Bipiperidine]-1′-carbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103816-19-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [1,4'-Bipiperidine]-1'-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80431070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Piperidinopiperidine-1-carbonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary use of 1-Chlorocarbonyl-4-piperidinopiperidine in pharmaceutical chemistry?
A1: 1-Chlorocarbonyl-4-piperidinopiperidine serves as a crucial building block in the synthesis of Irinotecan hydrochloride trihydrate [, ]. This compound acts as an alkylating agent, reacting with 7-Ethyl-10-hydroxycamptothecin (IRT-3) to form the final drug molecule.
Q2: Are there any improved processes for synthesizing Irinotecan hydrochloride trihydrate using 1-Chlorocarbonyl-4-piperidinopiperidine?
A2: Yes, recent research highlights an improved method for Irinotecan hydrochloride trihydrate synthesis []. This method involves reacting 1-Chlorocarbonyl-4-piperidinopiperidine hydrochloride with IRT-3 in a controlled environment. The resulting crude Irinotecan undergoes purification via solvent treatment, leading to a final product with high yield and purity.
Q3: How is the quality of 1-Chlorocarbonyl-4-piperidinopiperidine assessed during its production?
A3: Analytical methods play a crucial role in monitoring the quality and purity of 1-Chlorocarbonyl-4-piperidinopiperidine during its synthesis []. Researchers have developed and validated a specific chromatographic separation method to quantify the compound and detect any impurities. This ensures the production of a high-quality intermediate for subsequent use in Irinotecan synthesis.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

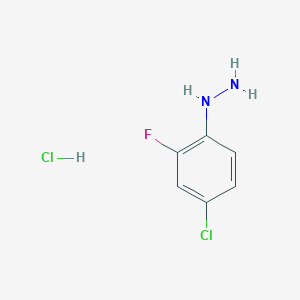

![Methyl N-(3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),3,7,11(16),12,14-heptaen-4-yl)carbamate](/img/structure/B151706.png)
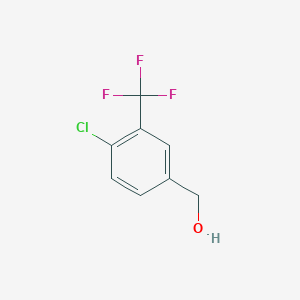
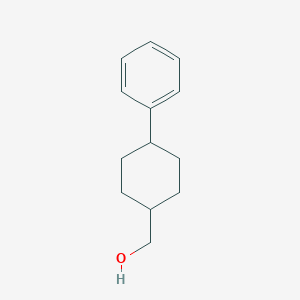

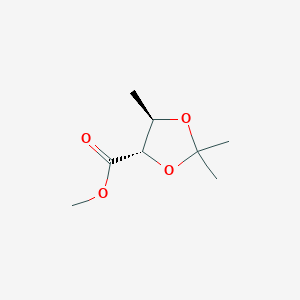
![(5-(4-Chlorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone](/img/structure/B151717.png)
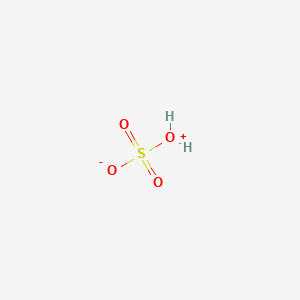
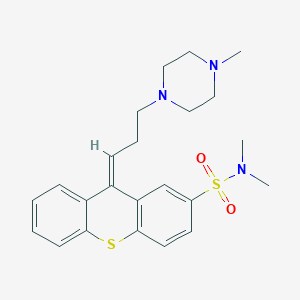
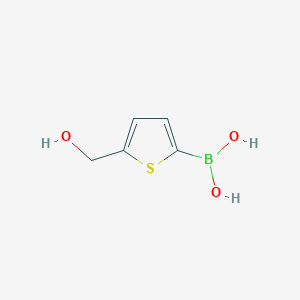
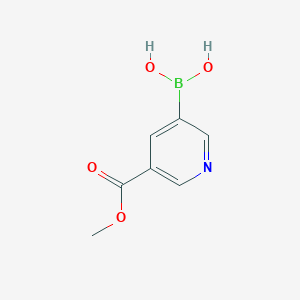
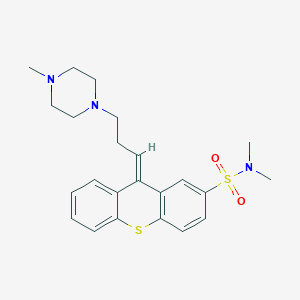
![1,3-Dihydroxy-2-methoxy-11H-benzofuro[2,3-b][1]benzopyran-11-one](/img/structure/B151738.png)